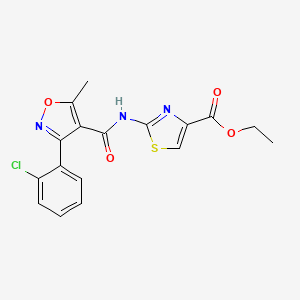

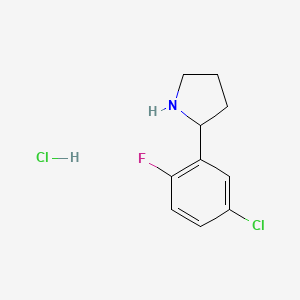

![molecular formula C18H10N2O2S B2991136 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one CAS No. 313536-24-2](/img/structure/B2991136.png)

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one” belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds have been reported to exhibit considerable in vitro anticancer activity against certain cell lines . For instance, the compounds 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole have shown significant activity against the human liver cancer Hep G2 cell line .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives has been reported in the literature . The synthesis involves the use of various substituents and functional groups, leading to a variety of derivatives with different properties .Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]benzothiazole derivatives is characterized by the presence of an imidazole ring fused with a benzothiazole ring . The presence of various substituents on these rings can significantly influence the properties of the compounds .Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]benzothiazole derivatives are largely dependent on the substituents present on the imidazole and benzothiazole rings . These reactions can lead to a variety of products with different properties .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]benzothiazole derivatives can vary widely depending on the specific substituents present on the imidazole and benzothiazole rings .Applications De Recherche Scientifique

Radiosensitizers

Imidazo[2,1-b][1,3]benzothiazole derivatives have been studied as effective radiosensitizers . Radiosensitizers are agents that make tumor cells more sensitive to radiation therapy. They work by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, leading to cell death .

Anticancer Agents

These compounds have shown considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line . The presence of sulfonamide in combination with methoxy substitution has been found to enhance DNA fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .

Treatment for Melanoma

Certain derivatives have shown effectiveness against two parental melanoma cell lines . This suggests potential applications in the treatment of melanoma, a type of skin cancer .

Inhibitors of Trypanosoma Brucei

Some benzyloxy derivatives of 2-nitroimidazo[2,1-b]thiazine have been found to inhibit Trypanosoma brucei . This parasite causes African sleeping sickness, suggesting potential applications in the treatment of this disease .

Kinase Inhibitors

Benzimidazo-[2,1-b]thiazine has been identified as an inhibitor of factor IXa . This suggests potential applications in the treatment of conditions related to blood clotting .

Antituberculosis Agents

Fluorine-containing derivatives have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv . This suggests potential applications in the treatment of tuberculosis .

Orientations Futures

The future research directions for imidazo[2,1-b][1,3]benzothiazole derivatives could involve the synthesis of new derivatives with improved properties, as well as further investigation into their mechanisms of action . Additionally, more studies are needed to fully understand the safety and hazards associated with these compounds .

Mécanisme D'action

Target of Action

The primary targets of 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has shown considerable in vitro anticancer activity against these cell lines .

Mode of Action

The compound works by acting as a radiosensitizer . Radiosensitizers are agents that help sensitize tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thus leading to cell death . The presence of sulfonamide in combination with methoxy substitution in the compound enhances DNA fragmentation, thereby acting as an effective derivative for Hepatocellular carcinoma .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA repair and cell death . By inhibiting DNA repair mechanisms and inducing free radical generation, the compound triggers cell death . This is particularly effective in the context of radiotherapy, where high energy ionizing radiation is directed towards cancer cells, causing genetic changes .

Pharmacokinetics

It’s worth noting that the lipophilicity of a molecule significantly impacts its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the death of cancer cells . Specifically, the compound has shown considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has proven to be more potent when combined with radiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the hypoxic nature of cancer cells can reduce the effectiveness of radiation therapy . The use of radiosensitizers like 3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one can overcome this challenge by sensitizing the tumor cells towards radiation .

Propriétés

IUPAC Name |

3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O2S/c21-17-12(9-11-5-1-3-7-15(11)22-17)13-10-20-14-6-2-4-8-16(14)23-18(20)19-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRAFAOEQXTADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C5=CC=CC=C5SC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

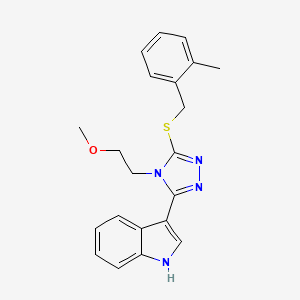

![tert-butyl 4-{4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2991054.png)

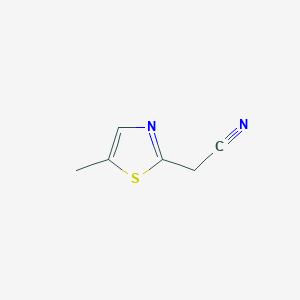

![2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2991056.png)

![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2991063.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2991066.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B2991067.png)

![4-Benzo[d]furan-2-yl-6-(3-methylbut-2-enyloxy)chromen-2-one](/img/structure/B2991069.png)

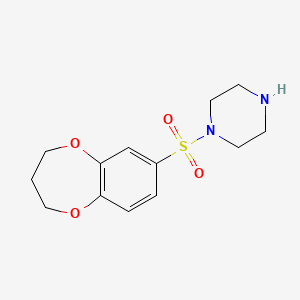

![1'-((2-methoxy-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2991073.png)